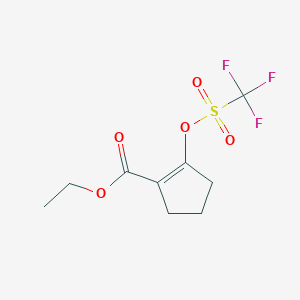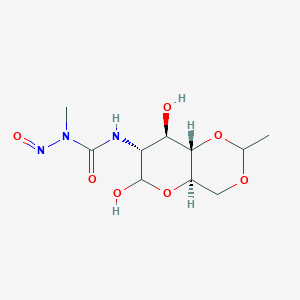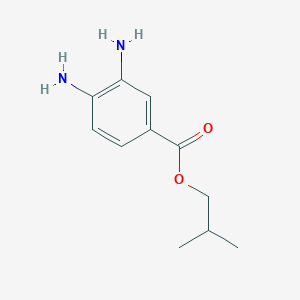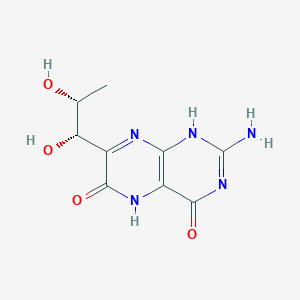
6-Oxoprimapterin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Oxoprimapterin is a natural compound that belongs to the family of pteridines. It is an important intermediate in the biosynthesis of tetrahydrobiopterin (BH4), which is an essential cofactor for the synthesis of neurotransmitters, nitric oxide, and other important molecules in the body. 6-Oxoprimapterin has been found to have various biological activities, including antioxidant, anti-inflammatory, and neuroprotective effects.
Wirkmechanismus
The mechanism of action of 6-oxoprimapterin is not fully understood, but it is believed to act as a cofactor for the enzyme tyrosine hydroxylase, which is involved in the synthesis of dopamine and other catecholamines. It has also been shown to increase the activity of nitric oxide synthase, leading to increased production of nitric oxide, which has various physiological effects such as vasodilation and neurotransmitter release.
Biochemische Und Physiologische Effekte
6-Oxoprimapterin has been shown to have various biochemical and physiological effects. It has been found to increase the production of neurotransmitters such as dopamine, norepinephrine, and serotonin. It also has antioxidant and anti-inflammatory effects, which may help protect against oxidative stress and inflammation. In addition, it has been shown to improve vascular function and reduce blood pressure.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 6-oxoprimapterin in lab experiments is its ability to increase the production of neurotransmitters, which can be useful in studying the effects of neurotransmitters on various physiological processes. However, one limitation is that it is a relatively unstable compound and can degrade quickly, making it difficult to work with in some experiments.
Zukünftige Richtungen
There are several future directions for research on 6-oxoprimapterin. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Parkinson's and Alzheimer's disease. Another area of interest is its potential use in the treatment of depression, as it has been shown to increase the production of neurotransmitters that are involved in mood regulation. Additionally, further research is needed to fully understand the mechanism of action of 6-oxoprimapterin and its potential use in other areas of medicine.
Synthesemethoden
The synthesis of 6-oxoprimapterin can be achieved through several methods, including chemical synthesis and enzymatic conversion. In chemical synthesis, the compound is produced through a series of reactions starting from guanine, which is then converted to 6-oxoprimidine and finally to 6-oxoprimapterin. Enzymatic conversion involves the use of enzymes such as guanine deaminase and 6-pyruvoyltetrahydropterin synthase to convert guanine to 6-oxoprimapterin.
Wissenschaftliche Forschungsanwendungen
6-Oxoprimapterin has been extensively studied for its potential use in various scientific fields. In neuroscience, it has been found to play a critical role in the regulation of neurotransmitter synthesis and release. It has also been shown to have neuroprotective effects against oxidative stress and neuroinflammation. In addition, 6-oxoprimapterin has been studied for its potential use in the treatment of various diseases such as Parkinson's disease, Alzheimer's disease, and depression.
Eigenschaften
CAS-Nummer |
115991-76-9 |
|---|---|
Produktname |
6-Oxoprimapterin |
Molekularformel |
C9H11N5O4 |
Molekulargewicht |
253.22 g/mol |
IUPAC-Name |
2-amino-7-[(1S,2R)-1,2-dihydroxypropyl]-3,5-dihydropteridine-4,6-dione |
InChI |
InChI=1S/C9H11N5O4/c1-2(15)5(16)3-7(17)12-4-6(11-3)13-9(10)14-8(4)18/h2,5,15-16H,1H3,(H,12,17)(H3,10,11,13,14,18)/t2-,5-/m1/s1 |
InChI-Schlüssel |
IVLRTAQPNLWWKT-DUZGATOHSA-N |
Isomerische SMILES |
C[C@H]([C@H](C1=NC2=C(C(=O)N=C(N2)N)NC1=O)O)O |
SMILES |
CC(C(C1=NC2=C(C(=O)NC(=N2)N)NC1=O)O)O |
Kanonische SMILES |
CC(C(C1=NC2=C(C(=O)N=C(N2)N)NC1=O)O)O |
Synonyme |
6-oxoprimapterin |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[[(2S)-1-[[2-amino-3-[[(2S)-2-amino-3-(3-hydroxyphenyl)propanoyl]-methylamino]butanoyl]-[(E)-[5-(2,4-dioxopyrimidin-1-yl)-4-hydroxyoxolan-2-ylidene]methyl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]carbamoylamino]-3-(3-hydroxyphenyl)propanoic acid](/img/structure/B38028.png)


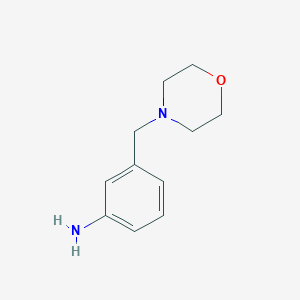
![Furo[3,2-b]pyridine-3-carbonitrile](/img/structure/B38040.png)
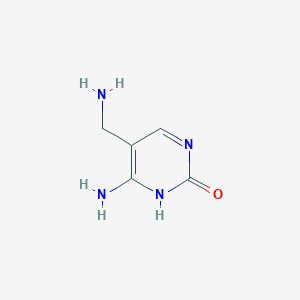
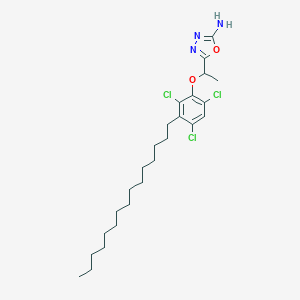
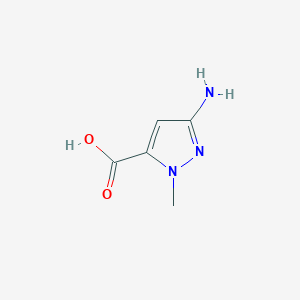
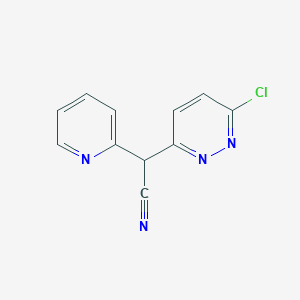
![1H,7H-Furo[3,4-g]pyrrolizin-1-one,hexahydro-(9CI)](/img/structure/B38053.png)
